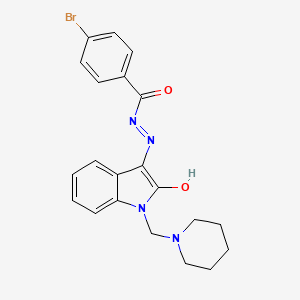

(E)-4-bromo-N'-(2-oxo-1-(piperidin-1-ylmethyl)indolin-3-ylidene)benzohydrazide

Description

(E)-4-bromo-N’-(2-oxo-1-(piperidin-1-ylmethyl)indolin-3-ylidene)benzohydrazide is a compound that belongs to the class of hydrazide-hydrazones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a bromine atom, a piperidine ring, and an indolinone moiety, which contribute to its unique chemical properties.

Properties

IUPAC Name |

4-bromo-N-[2-hydroxy-1-(piperidin-1-ylmethyl)indol-3-yl]iminobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN4O2/c22-16-10-8-15(9-11-16)20(27)24-23-19-17-6-2-3-7-18(17)26(21(19)28)14-25-12-4-1-5-13-25/h2-3,6-11,28H,1,4-5,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLYPTQBQWQPTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-bromo-N’-(2-oxo-1-(piperidin-1-ylmethyl)indolin-3-ylidene)benzohydrazide typically involves a multi-step process. One common method includes the Mannich reaction, where isatin is reacted with hydrazine derivatives in the presence of formaldehyde and cyclic secondary amines such as piperidine . The reaction conditions often involve the use of dimethylformamide (DMF) as a solvent and anhydrous potassium carbonate (K2CO3) as a base .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-bromo-N’-(2-oxo-1-(piperidin-1-ylmethyl)indolin-3-ylidene)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of substituted benzohydrazides .

Scientific Research Applications

(E)-4-bromo-N’-(2-oxo-1-(piperidin-1-ylmethyl)indolin-3-ylidene)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-4-bromo-N’-(2-oxo-1-(piperidin-1-ylmethyl)indolin-3-ylidene)benzohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide-hydrazone structure allows it to form stable complexes with metal ions, which can inhibit the activity of certain enzymes or disrupt cellular processes in microorganisms . Additionally, its ability to cross cell membranes and interact with intracellular targets contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

2-oxo-2-(piperidin-1-yl)acetohydrazide: Similar in structure but lacks the bromine atom and indolinone moiety.

2-morpholino-2-oxo-N’-(2-oxoindolin-3-ylidene)acetohydrazide: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

(E)-4-bromo-N’-(2-oxo-1-(piperidin-1-ylmethyl)indolin-3-ylidene)benzohydrazide is unique due to the presence of the bromine atom and the specific arrangement of its functional groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Biological Activity

(E)-4-bromo-N'-(2-oxo-1-(piperidin-1-ylmethyl)indolin-3-ylidene)benzohydrazide is a compound belonging to the hydrazide-hydrazone class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's structure features a bromine atom, a piperidine ring, and an indolinone moiety, contributing to its unique chemical properties. The molecular formula is , and its IUPAC name is 4-bromo-N-[2-hydroxy-1-(piperidin-1-ylmethyl)indol-3-yl]iminobenzamide.

Table 1: Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 423.32 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research indicates that (E)-4-bromo-N'-(2-oxo-1-(piperidin-1-ylmethyl)indolin-3-ylidene)benzohydrazide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogenic bacteria and fungi.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.

Results Summary:

- Staphylococcus aureus: MIC = 64 µg/mL

- Escherichia coli: MIC = 128 µg/mL

These results suggest that the compound possesses comparable efficacy to traditional antibiotics like ampicillin, particularly against Gram-positive bacteria .

Anticonvulsant and Antitubercular Potential

In addition to antimicrobial activity, (E)-4-bromo-N'-(2-oxo-1-(piperidin-1-ylmethyl)indolin-3-ylidene)benzohydrazide has shown promise as an anticonvulsant agent. Experimental models have indicated that it may modulate neurotransmitter levels, thereby exerting anticonvulsant effects.

Table 2: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus | |

| Effective against E. coli | ||

| Anticonvulsant | Modulation of neurotransmitters | |

| Antitubercular | Potential activity noted |

The biological activity of (E)-4-bromo-N'-(2-oxo-1-(piperidin-1-ylmethyl)indolin-3-ylidene)benzohydrazide is attributed to its ability to interact with cellular targets involved in microbial growth and seizure activity. Preliminary studies suggest that the compound may inhibit key enzymes or disrupt cellular membranes in pathogens, leading to cell death.

Structural Insights

The presence of the bromine atom enhances the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes. The piperidine ring may also play a crucial role in binding interactions with target proteins or enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.